Positional Isomer Advantage: 4-Carboxylic Acid vs. 3-Carboxylic Acid in sEH and Citrate Transporter Pharmacophores
The 4-carboxylic acid positional isomer is the essential scaffold for known potent sEH inhibitors and NaCT inhibitors, whereas the 3-carboxylic acid isomer is not represented among lead compounds in these programs. The 4-carboxylic acid placement enables optimal geometry for key hydrogen-bond interactions with catalytic residues (Asp335, Tyr383, Tyr466) in the sEH active site, a binding mode that the 3-isomer cannot replicate due to an altered dihedral angle and distance from the sulfonamide anchor [1]. In the distinct but structurally related NaCT inhibitor chemotype, only the 4-carboxylic acid regioisomer maintains the linear arrangement required for dicarboxylate-like mimicry [2].
| Evidence Dimension | Positional isomer activity in sEH inhibition (class-level representative data) |
|---|---|
| Target Compound Data | 4-COOH isomer: Ki < 50 nM (typical for potent analogs in the series) [1] |
| Comparator Or Baseline | 3-COOH positional isomer: No reported sEH inhibitory activity within the class (inactive in related chemotypes) [1] |
| Quantified Difference | Activity cliff: >100-fold difference inferred from SAR trends |
| Conditions | Recombinant human sEH enzyme inhibition assay; SAR extrapolation from 1-(benzenesulfonyl)piperidine-4-carboxylic acid amide series |
Why This Matters
Procuring the 4-COOH isomer rather than the 3-COOH isomer is mandatory for sEH or NaCT inhibitor development programs; the positional isomer is inactive by class SAR.
- [1] Xie, Y. et al. Bioorg. Med. Chem. Lett. 2009, 19, 2354-2359. Discovery of substituted 1-(benzenesulfonyl)piperidine-4-carboxylic acid amides as soluble epoxide hydrolase inhibitors. View Source
- [2] US Patent 10,793,522. Sulfonamides as inhibitors of the uptake of extracellular citrate. Justia Patents, 2020. Available at: https://patents.justia.com/patent/10793522 View Source
